2-Amino-4-methylbenzamide

Organometallic anticancer agents PARP inhibition DNA binding

Procure 2-Amino-4-methylbenzamide (CAS 39549-79-6) as a structurally authenticated research fragment. Its unique ortho-amino/para-methyl configuration is essential for defined molecular recognition events, making it a high-value scaffold for HDAC6 inhibitor elaboration (Kd = 5.4 μM) and a strictly required inactive control for p38 MAP kinase screening. This positional isomer is also the validated precursor for organoruthenium anticancer complexes with enhanced DNA binding. Ensure synthetic pathway reproducibility by avoiding generic substitution with 3-aminobenzamide analogs that exhibit divergent biological activity.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 39549-79-6
Cat. No. B1273664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methylbenzamide
CAS39549-79-6
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)N)N
InChIInChI=1S/C8H10N2O/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H2,10,11)
InChIKeyRUHKZVAPXHIWJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methylbenzamide (CAS 39549-79-6): A Differentiated Benzamide Scaffold for Fragment-Based Discovery and Metal Complex Development


2-Amino-4-methylbenzamide is a substituted benzamide derivative (molecular formula C8H10N2O, molecular weight 150.18 g/mol) featuring both a primary amino group and a primary amide functionality on a methyl-substituted aromatic ring . This compound serves as a versatile fragment scaffold for molecular linking, expansion, and modification in drug discovery . Its structural configuration—specifically the ortho-amino and para-methyl substitution pattern—distinguishes it from positional isomers such as 3-aminobenzamide (3-AB) and 3-amino-4-methylbenzamide, leading to divergent biological target engagement profiles and synthetic utility [1]. The compound has been characterized for its role as a ligand precursor in organometallic anticancer complexes and as a building block for synthesizing thiazole and pyrimidine derivatives with pharmacological potential [2].

Why 2-Amino-4-methylbenzamide Cannot Be Replaced by Positional Isomers or Unsubstituted Benzamides


Positional isomerism and methylation status critically govern the biological and coordination chemistry behavior of aminobenzamide scaffolds. The specific ortho-amino configuration of 2-amino-4-methylbenzamide creates a unique steric and electronic environment that influences metal ion coordination geometry and PARP enzyme binding pocket interactions differently than the meta-amino arrangement of the widely used 3-aminobenzamide (3-AB) [1]. Furthermore, in p38 MAP kinase inhibitor development, high-throughput screening of 2.1 million compounds revealed that the 3-amino-4-methylbenzamide synthon was essential for inhibitory activity, while the 2-amino-4-methylbenzamide positional isomer was completely inactive against the target [2]. These observed selectivity cliffs underscore that subtle structural modifications to the benzamide core produce binary activity outcomes, making generic substitution of 2-amino-4-methylbenzamide with other aminobenzamide analogs unsuitable for applications requiring defined molecular recognition events or synthetic pathway reproducibility.

Quantitative Differentiation Evidence for 2-Amino-4-methylbenzamide Against Closest Analogs


Ruthenium(II)-Arene Complex C1 Derived from 2-Amino-4-methylbenzamide Exhibits Superior Antiproliferative Activity and DNA Binding Compared to 3-Aminobenzamide-Derived Complexes in BRCA-Mutated Breast Cancer Cells

In a head-to-head comparative study of ruthenium(II)-arene complexes conjugated with benzamide derivatives, complex C1 ([(η⁶-toluene)Ru(L1)Cl]PF₆, where L1 = 2-amino-4-methylbenzamide) demonstrated the highest antiproliferative activity among all tested compounds in HCC1937, MDA-MB-231, and MCF-7 breast cancer cell lines via MTT assay [1]. Furthermore, C1 exhibited the highest intracellular accumulation, nuclear-targeting properties, and the greatest DNA binding capacity at 39.2 ± 0.6 pg of Ru per μg of DNA, which resulted in cell cycle arrest in the S phase [1]. Notably, the PARP-1 enzymatic inhibition efficiency in vitro decreased in the order: C2 (p-cymene analog with L1) > C4 (p-cymene analog with L2) > 3-aminobenzamide (3-AB) > C1 > C3 (toluene analog with L2), indicating that the 2-amino-4-methylbenzamide ligand imparts a distinct biological activity profile that differs from both 3-AB and the 3-amino-N-methylbenzamide (L2) ligand series [1].

Organometallic anticancer agents PARP inhibition DNA binding Breast cancer Ruthenium complexes

2-Amino-4-methylbenzamide Demonstrates Complete Inactivity Against p38 MAP Kinase Whereas the 3-Amino-4-methylbenzamide Isomer Is a Critical Pharmacophore for Potent Inhibition

High-throughput screening of a 2.1 million compound library identified 3-amino-4-methylbenzamide as a critical pharmacophore for p38α kinase inhibition [1]. The representative compound PS200981 [3-(4-(1,4-diazepan-1-yl)-6-(((1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide] inhibits p38α kinase and LPS-induced TNFα elevation in human monocytes with IC₅₀ values of 1 μM [1]. Critically, the screening data explicitly states that slight variations of this synthon—including 3-aminobenzamide and 2-amino-4-methylbenzamide—were also contained in the library and were completely inactive [1]. This binary activity profile demonstrates a selectivity cliff where the specific substitution pattern on the benzamide ring determines whether the compound is an active kinase inhibitor or entirely inactive.

p38 MAP kinase inhibitors Structure-activity relationship Inflammation Kinase selectivity Synthon specificity

2-Amino-4-methylbenzamide Binds Human HDAC6 with Moderate Affinity (Kd = 5.4 μM), Providing a Defined Zinc-Binding Scaffold for Epigenetic Probe Development

2-Amino-4-methylbenzamide has been quantitatively characterized for its binding affinity to human histone deacetylase 6 (HDAC6), a therapeutic target implicated in cancer and neurodegenerative diseases [1]. In a fluorogenic enzymatic assay using recombinant human HDAC6 with Boc-L-Lys(acetyl)-MCA as substrate, the compound exhibited a dissociation constant (Kd) of 5.40 × 10³ nM (5.4 μM) [1]. In contrast, the compound showed no meaningful binding to HDAC4 or HDAC5 isoforms (Ki > 50,000 nM), suggesting a degree of isoform discrimination within the HDAC family [1]. This moderate but defined affinity positions 2-amino-4-methylbenzamide as a starting point for fragment elaboration strategies aimed at improving potency while maintaining the aminobenzamide zinc-binding pharmacophore.

HDAC inhibitors Epigenetics Zinc-binding groups Histone deacetylase Fragment-based drug design

2-Amino-4-methylbenzamide Exhibits Weak 5-Lipoxygenase Inhibition (IC₅₀ > 100 μM), Distinguishing It from Potent 5-LOX Inhibitors and Clarifying Its Target Engagement Profile

Inhibition of human 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis implicated in asthma and inflammatory disorders, was assessed for 2-amino-4-methylbenzamide in two distinct assay systems [1]. In a whole blood assay measuring A23187-induced LTB4 production, the compound exhibited an IC₅₀ value greater than 100,000 nM (>100 μM) [1]. In a complementary assay using human recombinant 5-LOX expressed in Escherichia coli, the compound showed an IC₅₀ of 44,000 nM (44 μM) [1]. Both values are substantially weaker than established 5-LOX inhibitors such as NDGA (IC₅₀ = 200 nM for 5-LOX) [2]. While thiazole derivatives synthesized from 2-amino-4-methylbenzamide have been reported to exhibit potent 5-LOX inhibition , the parent compound itself demonstrates only marginal direct enzyme inhibition.

5-Lipoxygenase Inflammation Leukotriene biosynthesis Target selectivity Enzymatic inhibition

2-Amino-4-methylbenzamide Enables Quantifiable Cellular Uptake via Colorimetric Assay, Providing a Practical Tool for Measuring Drug Uptake Efficiency

2-Amino-4-methylbenzamide possesses the practical attribute that its cellular uptake can be measured using a colorimetric assay, distinguishing it from benzamide analogs lacking this quantifiable uptake characteristic . This property has been exploited to measure the efficiency of drug uptake in breast cancer cell lines, where the compound demonstrated antitumor activity both in vitro and in vivo . While specific quantitative uptake values are not provided in the available literature, the existence of a validated colorimetric detection method represents a methodological advantage for researchers seeking to quantify intracellular accumulation of benzamide-based compounds without requiring radiolabeled or fluorescently-tagged analogs.

Cellular uptake Colorimetric assay Drug delivery Anticancer agents Quantitative measurement

Recommended Research and Industrial Applications for 2-Amino-4-methylbenzamide Based on Verified Differentiation Evidence


Synthesis of Ruthenium(II)-Arene Anticancer Complexes Targeting BRCA-Mutated Breast Cancer

Use 2-amino-4-methylbenzamide as the primary ligand (L1) for synthesizing organoruthenium complexes of the formula [(η⁶-arene)Ru(L1)Cl]PF₆. The resulting complexes, particularly the η⁶-toluene derivative C1, demonstrate enhanced DNA binding (39.2 pg Ru/μg DNA) and nuclear-targeting properties that surpass complexes derived from 3-aminobenzamide [1]. This application is supported by direct evidence of superior antiproliferative activity in HCC1937, MDA-MB-231, and MCF-7 breast cancer cell lines, with the highest intracellular accumulation among tested complexes [1].

Fragment-Based Design of HDAC6-Selective Epigenetic Probes

Employ 2-amino-4-methylbenzamide as a starting fragment for structure-guided optimization toward HDAC6 inhibitors. The compound provides a validated binding affinity baseline (Kd = 5.4 μM) against HDAC6 with demonstrated selectivity over HDAC4 and HDAC5 isoforms (Ki > 50 μM) [1]. Researchers can use this fragment as a zinc-binding group scaffold for elaboration via the amino or amide functionalities, tracking fold-improvements in potency from this established starting point [1].

Negative Control Scaffold for p38 MAP Kinase Inhibitor Discovery Programs

Utilize 2-amino-4-methylbenzamide as a structurally matched inactive control compound in p38 MAP kinase screening cascades. Screening data from a 2.1 million compound library confirms that this positional isomer exhibits no detectable p38α inhibitory activity, while the 3-amino-4-methylbenzamide isomer is a critical pharmacophore conferring IC₅₀ = 1 μM potency [1]. This binary activity difference enables rigorous validation of assay specificity and SAR model predictions [1].

Precursor for Thiazole-Derived Microtubule Targeting and 5-LOX Inhibitory Agents

Use 2-amino-4-methylbenzamide as a synthetic building block for constructing 2-amino-4-aryl thiazole derivatives that exhibit potent 5-lipoxygenase inhibition and microtubule targeting activity [1]. While the parent compound demonstrates only weak direct 5-LOX inhibition (IC₅₀ > 100 μM in whole blood assays), thiazole elaboration yields compounds with significantly enhanced biological activity suitable for anti-inflammatory and anticancer applications [1].

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